n-(2-Chloroethyl)-4-nitrobenzamide
Description
Contextualization within the Nitrobenzamide Chemical Class
The foundation of N-(2-Chloroethyl)-4-nitrobenzamide lies within the nitrobenzamide family, a class of compounds characterized by a benzamide (B126) structure bearing a nitro group.
The nitrobenzamide core is a fascinating scaffold in medicinal chemistry. It consists of a benzene (B151609) ring substituted with both an amide (-CONH₂) and a nitro (-NO₂) group. The relative positions of these groups (ortho, meta, or para) significantly influence the molecule's electronic properties and, consequently, its biological activity.
In the case of 4-nitrobenzamide (B147303), the nitro group is in the para position relative to the amide linkage. The nitro group is a strong electron-withdrawing group, which can modulate the reactivity and binding interactions of the entire molecule. mdpi.com This electronic influence is a key factor in the design of bioactive compounds. The amide group itself is a crucial functional group, capable of forming hydrogen bonds, which are vital for molecular recognition and binding to biological targets like proteins and enzymes. noaa.govchemicalbook.com
The combination of the aromatic ring, the amide linker, and the nitro group creates a molecule with a specific three-dimensional shape and charge distribution, predisposing it to interact with biological macromolecules.
Benzamides have a rich history in drug discovery and have been developed into a wide array of therapeutic agents. nih.gov Their versatility as a chemical scaffold has led to their use in various medicinal applications, including as antimicrobial, analgesic, and anticancer agents. nih.govresearchgate.net The ability to readily modify the benzamide structure by introducing different substituents on the benzene ring or the amide nitrogen has allowed chemists to fine-tune the pharmacological properties of these molecules. researchgate.net This historical success has established the benzamide core as a privileged structure in medicinal chemistry, providing a solid foundation for the development of new and more complex derivatives like this compound.
Importance of the Chloroethyl Moiety in Medicinal Chemistry
The introduction of a 2-chloroethyl group onto the amide nitrogen of 4-nitrobenzamide is a critical modification that dramatically alters the compound's potential biological activity.
The bis(2-chloroethyl)amino functional group is the defining feature of nitrogen mustards, a class of cytotoxic compounds that were among the first chemotherapeutic agents used to treat cancer. wikipedia.org These compounds are potent alkylating agents, meaning they can form covalent bonds with nucleophilic groups in biological macromolecules, most notably DNA. pharmacologyeducation.orgnih.gov The 2-chloroethyl group in this compound is a key component of the nitrogen mustard pharmacophore.
The mechanism of action of nitrogen mustards involves an intramolecular cyclization reaction, where the nitrogen atom displaces the chloride to form a highly reactive aziridinium (B1262131) ion. wikipedia.org This electrophilic intermediate can then be attacked by nucleophiles, such as the N7 atom of guanine (B1146940) in DNA. pharmacologyeducation.org This alkylation event can lead to DNA damage, cross-linking of DNA strands, and ultimately, cell death. pharmacologyeducation.orgmdpi.com
The presence of the chloroethyl moiety in this compound strongly suggests that it may act as an alkylating agent. The nitrobenzamide portion of the molecule could serve as a carrier group, directing the reactive chloroethyl group to specific biological targets. The design of such "hybrid molecules" is a common strategy in drug discovery, aiming to combine the targeting ability of one molecular fragment with the reactive potential of another. nih.gov
Overview of this compound Research Landscape
Research on this compound is still in its early stages, with much of the focus on its synthesis and fundamental chemical properties. The compound is often studied in the context of developing new synthetic methodologies or as a building block for more complex molecules. For instance, N-(2-chloroethyl)amides can undergo cyclization to form oxazoline (B21484) moieties. acs.org
The primary interest in this compound from a chemical biology perspective stems from its potential as a targeted alkylating agent. The combination of the well-established reactivity of the chloroethyl group with the directing potential of the nitrobenzamide scaffold makes it a promising candidate for further investigation in areas such as anticancer drug development. Future research will likely focus on elucidating its precise mechanism of action, identifying its cellular targets, and evaluating its efficacy in various biological models.
Below is a table summarizing the key properties of this compound.
| Property | Value |
| Molecular Formula | C₉H₉ClN₂O₃ epa.govchemicalbook.com |
| Molecular Weight | 228.63 g/mol epa.govchemicalbook.com |
| Melting Point | 122.5 °C chemicalbook.com |
| Boiling Point | 434.2±30.0 °C (Predicted) chemicalbook.comletopharm.com |
| Density | 1.348 g/cm³ letopharm.com |
| CAS Number | 51816-15-0 chemicalbook.com |
Current Academic Research Trajectories and Identified Biological Activities
A thorough review of current academic and scientific databases reveals a significant scarcity of dedicated research focused on the biological activities of this compound itself. Unlike many of its structural analogs that are extensively studied for various therapeutic properties, this specific compound does not feature prominently in peer-reviewed studies detailing its mechanism of action, cellular targets, or potential as a bioactive agent.
Its availability is designated for "Research Use Only," yet the precise nature of this research is not detailed in scientific publications. bldpharm.com Commercial suppliers provide basic physicochemical data, but in-depth biological characterization is absent from the literature. One commercial platform categorizes the compound under "Anticonvulsants," however, this claim is not substantiated by accessible academic research or clinical studies. echemi.com The current trajectory for this compound appears to be limited to its use as a precursor in organic synthesis, where its functional groups—the reactive chloroethyl moiety and the electron-withdrawing nitro group—can be exploited to build more elaborate molecular architectures.
Interactive Table: Research Findings for this compound Click on the headers to sort the data.
| Area of Investigation | Summary of Findings | Supporting Evidence |
| Biological Activity | No specific, peer-reviewed biological activities have been documented. | Absence in major scientific databases. |
| Research Application | Listed as a "useful research chemical" and synthetic building block. | Chemical supplier catalogs. bldpharm.comechemi.com |
| Therapeutic Category | A single commercial vendor lists it under "Anticonvulsants." | Uncorroborated by academic sources. echemi.com |
Gaps in Knowledge and Future Research Avenues
The most significant finding regarding this compound is the profound gap in knowledge about its biological profile. The lack of published research presents both a challenge and an opportunity for the chemical biology community.
Identified Gaps:
No Published Biological Data: There is no readily available data on its interactions with biological systems, including potential enzyme inhibition, receptor binding, or general cellular toxicity.
Unexplored Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of the compound is unknown.
Mechanism of Action: Without identified biological activity, its mechanism of action remains entirely speculative.
Future Research Avenues:
High-Throughput Screening: The compound could be included in high-throughput screening campaigns to identify any potential bioactivity across a wide range of cellular and biochemical assays. This would be the first step in determining if it has any utility as a lead compound.
Antimicrobial and Antitumor Evaluation: Many nitrobenzamide derivatives exhibit antimicrobial or antitumor properties. A logical future direction would be to systematically evaluate this compound for such activities.
Synthetic Derivative Programs: Given its status as a building block, a focused research program could involve synthesizing a library of derivatives to explore how modifications to its structure impact biological activity. This could lead to the discovery of novel bioactive agents.
Probe Development: The chloroethyl group can act as a covalent binder. Future research could explore its potential as a reactive chemical probe to identify and label novel protein targets within a cell, a key technique in chemical biology.
Structure
3D Structure
Properties
IUPAC Name |
N-(2-chloroethyl)-4-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O3/c10-5-6-11-9(13)7-1-3-8(4-2-7)12(14)15/h1-4H,5-6H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSIFUDFKRJWMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCCl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20287119 | |
| Record name | n-(2-chloroethyl)-4-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20287119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51816-15-0 | |
| Record name | NSC49011 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49011 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-(2-chloroethyl)-4-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20287119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of N 2 Chloroethyl 4 Nitrobenzamide and Its Derivatives
Synthetic Pathways to N-(2-Chloroethyl)-4-nitrobenzamide
The creation of the amide bond in this compound is the cornerstone of its synthesis. This is typically achieved through established chemical reactions, with a growing interest in more environmentally friendly approaches.
Conventional Amide Bond Formation Strategies
The most common and well-established method for synthesizing this compound is through the acylation of 2-chloroethylamine (B1212225) with a derivative of 4-nitrobenzoic acid. A prevalent strategy involves the use of 4-nitrobenzoyl chloride as the acylating agent. mdpi.comresearchgate.net This reaction, often carried out in a suitable solvent like dichloromethane, is a type of Schotten-Baumann reaction. mdpi.com The presence of a base, such as triethylamine, is crucial to neutralize the hydrochloric acid generated during the reaction. mdpi.com
Another conventional approach involves the reaction of 4-nitrobenzoic acid with a coupling agent to form a reactive intermediate, which then reacts with 2-chloroethylamine. Common coupling reagents in peptide synthesis, such as dicyclohexylcarbodiimide (B1669883) (DCC), can be employed to facilitate this amide bond formation. umich.edu The reaction of 4-nitrobenzoic acid with thionyl chloride in the presence of a catalyst like dimethylformamide can also be used to generate the acyl chloride in situ, which then reacts with the amine. google.com
The general reaction scheme for the synthesis of this compound from 4-nitrobenzoyl chloride and 2-chloroethylamine is depicted below:
Scheme 1: Synthesis of this compound
| Reactant 1 | Reactant 2 | Reagents/Conditions | Product |
| 4-Nitrobenzoyl chloride | 2-Chloroethylamine | Dichloromethane, Triethylamine | This compound |
| 4-Nitrobenzoic acid | 2-Chloroethylamine | DCC | This compound |
| 4-Nitrobenzoic acid | 2-Chloroethylamine | Thionyl chloride, DMF | This compound |
Exploration of Eco-friendly or Advanced Synthetic Methodologies for Related Benzamides (e.g., Mechanosynthesis)
In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methods in chemistry. acs.org One such approach that has been successfully applied to the synthesis of related benzamides is mechanochemistry, specifically ball milling. mdpi.com This solvent-free technique offers a green alternative to traditional solution-phase synthesis. acs.orgmdpi.com
For instance, the synthesis of N-(2,2-diphenylethyl)-4-nitrobenzamide was achieved through the mechanochemical reaction of 2,2-diphenylethan-1-amine and 4-nitrobenzoyl chloride in a shaker ball mill. mdpi.com This method is not only eco-friendly but can also be more efficient, sometimes leading to higher yields in shorter reaction times. mdpi.com While not yet specifically reported for this compound, the success of mechanosynthesis for structurally similar compounds suggests its potential applicability.
Another green approach involves the use of auto-combustion synthesis, which has been utilized to create nanocomposites in the presence of saccharides, acting as both fuel and capping agents. elsevierpure.com While this method is more commonly applied to inorganic materials, the principles of using biodegradable and readily available starting materials are relevant to the broader goal of green chemistry.
Synthesis of Analogs and Structurally Related Compounds
The synthesis of analogs and structurally related compounds of this compound is crucial for structure-activity relationship (SAR) studies, which aim to understand how chemical structure influences biological activity.
Preparation of Positional Isomers (e.g., N-(2-chloroethyl)-3-nitrobenzamide, N-(2-Chloroethyl)-2-nitrobenzamide)
The synthesis of positional isomers, such as N-(2-chloroethyl)-3-nitrobenzamide and N-(2-chloroethyl)-2-nitrobenzamide, follows similar synthetic principles to the 4-nitro isomer. The key difference lies in the starting material, where 3-nitrobenzoyl chloride or 2-nitrobenzoyl chloride would be used in place of 4-nitrobenzoyl chloride. nih.govevitachem.com
For example, N-(2-chloro-4-nitrophenyl)-2-nitrobenzamide was synthesized by reacting 2-nitrobenzoyl chloride with 2-chloro-4-nitroaniline. nih.gov Similarly, N-(2-chloro-4-nitrophenyl)-3-nitrobenzamide has also been prepared. evitachem.com These examples demonstrate the feasibility of creating various positional isomers by selecting the appropriate starting nitrobenzoyl chloride.
Synthesis of Substituted N-(2-Chloroethyl)benzamide Derivatives
A wide range of substituted N-(2-chloroethyl)benzamide derivatives has been synthesized to explore their potential as therapeutic agents. These substitutions can be on the benzamide (B126) ring or on the N-alkyl chain.
For instance, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized. nih.gov The synthesis involved the initial preparation of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoic acid, which was then converted to its acid chloride and subsequently reacted with various aliphatic and aromatic amines. nih.gov
Another example is the synthesis of N-(4-bromo-2-methylphenyl)-2-chloro-4-nitrobenzamide. sigmaaldrich.com This highlights the ability to introduce multiple substituents on the phenyl ring of the benzamide moiety. The synthesis of N-aryl-2-chloroacetamides through the chloroacetylation of corresponding aryl amines is also a well-documented process. researchgate.netresearchgate.net
| Derivative | Starting Materials | Key Reaction Step |
| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamides nih.gov | 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoic acid, various amines | Amide bond formation from acid chloride |
| N-(4-bromo-2-methylphenyl)-2-chloro-4-nitrobenzamide sigmaaldrich.com | 2-chloro-4-nitrobenzoyl chloride, 4-bromo-2-methylaniline | Acylation of amine |
Formation of Hybrid Molecular Architectures Incorporating the Nitrobenzamide Moiety
The this compound scaffold can be incorporated into larger, more complex molecules to create hybrid structures with potentially enhanced or novel biological activities. This approach is common in drug discovery.
One study describes the synthesis of 4-substituted analogues of 5-[N,N-bis(2-chloroethyl)amino]-2-nitrobenzamide. nih.gov Although this is a derivative with a bis(2-chloroethyl)amino group, the synthetic strategies for incorporating the nitrobenzamide moiety are relevant. The synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide, a bio-functional hybrid molecule, was achieved by reacting 2-(3-chlorophenyl)ethan-1-amine with 4-nitrobenzoyl chloride. mdpi.com This demonstrates the linking of the 4-nitrobenzamide (B147303) unit to another pharmacologically relevant group.
Furthermore, research into N-substituted benzimidazole (B57391) derivatives has shown the synthesis of compounds like 1-(2-chloroethyl)-5-nitro-benzimidazole, which, while not a benzamide, illustrates the use of the 2-chloroethyl and nitro-aromatic moieties in building complex heterocyclic systems. tsijournals.com The synthesis of N-(2-chloroethyl)-N-nitroureas and N-(2-chloroethyl)-N-nitrocarbamates as analogs of antitumor agents also showcases the versatility of the N-(2-chloroethyl) group in creating hybrid molecules. nih.gov
Derivatization and Functionalization Strategies
The chemical scaffold of this compound presents two primary sites for structural modification: the chloroethyl chain and the nitroaromatic ring. These sites allow for a range of derivatization and functionalization strategies aimed at controlling the molecule's reactivity and modulating its biological activity.
The chloroethyl group of this compound is a key handle for chemical modification due to the reactivity of the carbon-chlorine bond. The chlorine atom, being a good leaving group, makes the adjacent carbon susceptible to nucleophilic substitution reactions (SN2). nih.govyoutube.com This allows for the introduction of various functional groups, thereby altering the molecule's steric and electronic properties and controlling its reactivity.
A common modification involves the replacement of the chlorine atom with other halides or functional groups. For instance, the Finkelstein reaction can be employed to replace chlorine with iodine, creating N-(2-iodoethyl)-4-nitrobenzamide. This transformation is significant because the carbon-iodine bond is generally more labile than the carbon-chlorine bond, making the iodo-derivative a more reactive alkylating agent.
Another important derivatization is the introduction of an azide (B81097) group (N₃) to form N-(2-azidoethyl)-4-nitrobenzamide. This is typically achieved by reacting this compound with sodium azide in a polar aprotic solvent. The resulting azido (B1232118) derivative serves as a versatile intermediate. For example, azides can be readily reduced to primary amines or can participate in "click chemistry" reactions, such as the Huisgen cycloaddition, to form triazoles. nih.gov
The reactivity of the chloroethyl chain is crucial for the molecule's potential as an alkylating agent. nih.gov By displacing the chloride, the rest of the molecule can be covalently attached to nucleophilic sites in biomolecules. The specific functional group introduced in place of the chlorine atom can fine-tune this reactivity.
Table 1: Examples of Nucleophilic Substitution Reactions at the Chloroethyl Chain
| Starting Material | Reagent | Product | Reaction Type |
| This compound | Sodium Iodide (NaI) | N-(2-Iodoethyl)-4-nitrobenzamide | Finkelstein Reaction |
| This compound | Sodium Azide (NaN₃) | N-(2-Azidoethyl)-4-nitrobenzamide | Azide Synthesis |
| This compound | Ammonia (NH₃) | N-(2-Aminoethyl)-4-nitrobenzamide | Amination |
| This compound | Sodium Hydroxide (NaOH) | N-(2-Hydroxyethyl)-4-nitrobenzamide | Hydrolysis |
Substituent Effects on the Nitroaromatic Ring for Modulating Bioactivity
The nitroaromatic ring is the second major site for functionalization, and modifications here can profoundly influence the molecule's electronic properties and, consequently, its biological activity. nih.gov The nitro group (NO₂) is a strong electron-withdrawing group, which significantly impacts the electron density of the benzene (B151609) ring. epa.gov
One of the most significant transformations of the nitro group is its reduction to an amino group (NH₂). This can be achieved using various reducing agents, such as tin (Sn) in the presence of hydrochloric acid (HCl) or catalytic hydrogenation. orientjchem.orgyoutube.com The resulting N-(2-chloroethyl)-4-aminobenzamide has vastly different electronic and biological properties. The amino group is an electron-donating group, which alters the molecule's reactivity and potential interactions with biological targets. psu.edu The reduction can proceed through intermediate species like nitroso and hydroxylamino derivatives, which themselves may have distinct activities. nih.gov
Furthermore, other substituents can be introduced onto the aromatic ring to modulate bioactivity. For example, the introduction of additional electron-withdrawing or electron-donating groups at different positions on the ring can fine-tune the molecule's properties. researchgate.netnih.gov Studies on related nitroaromatic compounds have shown that the electronic nature of substituents on the ring correlates with the compound's reduction potential and cytotoxicity. nih.gov For instance, adding a second nitro group or a sulfonyl group can enhance the electron-withdrawing nature of the ring system, potentially influencing how the molecule is activated or metabolized in a biological system. nih.gov Conversely, adding electron-donating groups like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) can have the opposite effect. nih.gov
The interplay between the substituents on the aromatic ring and the nitro group is critical for bioactivity. nih.gov The electronic effects are transmitted through the π-system of the ring, influencing the reactivity of both the nitro group and the chloroethyl side chain.
Table 2: Influence of Nitroaromatic Ring Substituents on Electronic Properties
| Derivative | Ring Substituent | Electronic Effect of Substituent | Potential Impact on Bioactivity |
| N-(2-Chloroethyl)-4-aminobenzamide | -NH₂ (at position 4) | Electron-donating | Alters reduction potential, may change target interaction |
| 2-Chloro-N-(2-chloroethyl)-4-nitrobenzamide | -Cl (at position 2) | Electron-withdrawing | Potentially enhances electrophilicity and reactivity |
| N-(2-Chloroethyl)-2-methyl-4-nitrobenzamide | -CH₃ (at position 2) | Electron-donating | May decrease reduction potential |
| N-(2-Chloroethyl)-4-nitro-2-sulfamoylbenzamide | -SO₂NH₂ (at position 2) | Strong electron-withdrawing | May increase reduction potential and alter solubility |
Advanced Analytical Characterization Techniques in Synthetic Organic Chemistry
The unambiguous identification and structural elucidation of this compound and its derivatives are paramount in synthetic organic chemistry. A suite of advanced analytical techniques is employed for this purpose, with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) being the most crucial. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR (Proton NMR): This technique provides detailed information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons on the nitro-substituted ring, the protons of the ethyl chain, and the amide proton (N-H). chemicalbook.com The chemical shifts (δ) of the aromatic protons are typically found in the downfield region (around δ 8.0-8.3 ppm) due to the deshielding effect of the nitro and amide groups. The protons on the chloroethyl chain would appear as two triplets in the more upfield region, and the amide proton would likely appear as a broad singlet or a triplet, depending on coupling to the adjacent CH₂ group. mdpi.com
¹³C NMR (Carbon-13 NMR): ¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and their chemical environments. chemconnections.org In the spectrum of this compound, separate signals would be observed for the carbonyl carbon of the amide, the aromatic carbons (with those attached to the nitro and amide groups being significantly shifted), and the two carbons of the chloroethyl chain. nih.govmdpi.comrsc.org
Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula. mdpi.com The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. For instance, in the mass spectrum of a derivative, characteristic fragment ions might be observed corresponding to the cleavage of the amide bond or loss of the chloroethyl group. mdpi.comresearchgate.net
Other Techniques:
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups. In this compound, characteristic absorption bands would be observed for the N-H stretch of the amide, the C=O stretch of the carbonyl group, and the symmetric and asymmetric stretches of the N-O bonds in the nitro group. nih.gov
X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction can provide the definitive three-dimensional structure of the molecule, confirming connectivity and stereochemistry with high precision. researchgate.net
Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound, providing an empirical formula that can be compared with the proposed structure.
These analytical methods, when used in combination, provide a comprehensive characterization of this compound and its synthetic derivatives, ensuring the structural integrity and purity of the compounds being studied. nih.gov
Structure Activity Relationship Sar and Structural Modification Studies of N 2 Chloroethyl 4 Nitrobenzamide Derivatives
Systematic Investigation of Structural Features Influencing Biological Activity
The biological activity of N-(2-Chloroethyl)-4-nitrobenzamide derivatives is intricately linked to their chemical structure. Systematic modifications of different parts of the molecule, including the nitro group, the chloroethyl moiety, and the benzene (B151609) ring, have provided significant insights into the features that govern their potency and efficacy.
The nitro group is a critical functional group in this class of compounds, significantly contributing to their bioactivity. mdpi.com Its position and number on the aromatic ring are key determinants of potency, largely due to its role as a bioreductive trigger.
In dinitrobenzamide mustards, the presence of two nitro groups, typically at the 2- and 4-positions, is a common feature for prodrugs designed for antibody-directed enzyme-prodrug therapy (ADEPT). Studies on 2,4-dinitrobenzamide (B3032253) mustards have shown that the selective reduction of the 2-nitro group by enzymes like E. coli nitroreductase is a crucial activation step. nih.gov The 4-nitro group, while also important, can be replaced by other substituents, which modulates the compound's electronic properties and, consequently, its activity. nih.gov For instance, the one-electron reduction potentials of these compounds, which influence the ease of activation, are strongly affected by the nature of the substituent at the 4-position. nih.gov
Crystal structure analyses reveal that the nitro groups form direct hydrogen bond contacts with the active site of the activating enzyme. nih.gov In one active site of the E. coli nitroreductase homodimer, the 2-nitro group interacts with a serine residue (Ser40) and the 4-nitro group with an asparagine residue (Asn71). nih.gov This precise interaction underscores the importance of the nitro groups' specific placement for effective binding and subsequent reduction. The presence and positioning of nitro groups on the aromatic ring can also influence the mutagenic profile of the compounds. mdpi.com
The chloroethyl moiety, specifically the N,N-bis(2-chloroethyl)amino group (a nitrogen mustard), functions as the cytotoxic effector part of the molecule. nih.govnih.gov This alkylating agent is what ultimately confers the cell-killing capability to the compound after its activation. Strategically incorporating chlorine atoms into biologically active molecules has been observed to enhance their inherent biological activity. mdpi.com
In the context of bioreductive prodrugs, the chloroethyl mustard is initially in a less reactive state. Following the enzymatic reduction of the nitro group, a cascade of electronic rearrangements occurs, leading to the activation of the mustard. nih.gov The activated mustard can then form covalent bonds with biological macromolecules, most notably DNA, leading to interstrand cross-links and subsequent cell death. For example, some 4-nitrobenzyl prodrugs are designed to fragment upon reduction to release an active alkylating agent, which in turn releases an ethylating agent. nih.gov The steric bulk of the mustard group, as opposed to a smaller group like an aziridine (B145994), can also influence how the prodrug binds within the enzyme's active site, limiting the possible binding orientations. nih.gov
Beyond the essential nitro and chloroethyl groups, other substituents on the benzene ring play a significant role in modulating the activity profiles of these compounds. The electronic properties of these substituents—whether they are electron-donating or electron-withdrawing—can have a profound impact.
In a series of 2,4-dinitrobenzamide mustard analogues where the 4-nitro group was replaced by other substituents, a correlation was found between the electron-donating ability of the 4-substituent and the cytotoxicity of the unreduced parent compounds. nih.gov Conversely, a positive correlation was observed between the electron-withdrawing strength of the 4-substituent and the degree of activation by the nitroreductase enzyme, suggesting that a lower reduction potential of the 2-nitro group enhances enzymatic activation. nih.gov For example, a derivative with a 4-SO2Me group, which has similar electronic properties to a 4-nitro group, was the next most preferred substrate for the enzyme after the parent dinitro compound. nih.gov
Similarly, in a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, it was found that the presence of both an electron-donating group (like -CH3) and an electron-withdrawing group (like -NO2) on a phenyl ring attached to the amide nitrogen highly favored inhibitory activity against α-glucosidase and α-amylase. nih.gov The introduction of a fluorine atom to the benzamide (B126) ring has also been explored to improve metabolic stability and activity. nih.gov
Below is a table summarizing the influence of various substituents on the biological activity of benzamide derivatives based on research findings.
| Parent Scaffold | Substituent & Position | Observed Effect on Biological Activity | Reference Compound(s) |
| 2-Nitrobenzamide Mustard | Replacement of 4-nitro group | Cytotoxicity correlated with electron-donating ability of the 4-substituent. nih.gov | 5-[N,N-bis(2-chloroethyl)amino]-2-nitrobenzamide analogues |
| 2-Nitrobenzamide Mustard | Replacement of 4-nitro group | Activation by nitroreductase correlated with electron-withdrawing ability of the 4-substituent. nih.gov | 5-[N,N-bis(2-chloroethyl)amino]-2-nitrobenzamide analogues |
| 4-Nitrobenzamide (B147303) | 2-chloro, 5-sulfamoyl, and various N-aryl groups | Electron-donating (CH3) and electron-withdrawing (NO2) groups on the N-phenyl ring favored inhibitory activity. nih.gov | 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide |
| 2-Hydroxybenzamide (Niclosamide) | Various substitutions on both rings | N-(3,5-Bis(trifluoromethyl)phenyl) derivative showed high cytotoxicity; 5-chloro-N-(2-chlorophenyl) derivative was active in NFĸB assay. nih.gov | Niclosamide Derivatives |
| 2-Phenoxybenzamide | Substituents on anilino and diaryl ether parts | Activity strongly depended on the substitution pattern and size of substituents. A 4-fluorophenoxy group was generally advantageous. mdpi.com | 2-(4-Fluorophenoxy)benzamide derivatives |
| 4-(bis(2-chloroethyl)amino)benzamide | Fluorine on the N-phenyl ring | Fluorine substitution improved selectivity for Class I HDACs, especially HDAC3. nih.gov | N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) |
SAR in the Context of Bioreductive Prodrug Design
The structure-activity relationships of this compound derivatives are particularly relevant to their application as bioreductive prodrugs. These prodrugs are designed to be selectively activated under specific physiological conditions, such as the hypoxic (low oxygen) environment found in solid tumors, or by specific enzymes delivered to a target site.
For prodrugs activated by nitroreductases, such as those used in gene-directed enzyme prodrug therapy (GDEPT), structural optimization is key to ensuring efficient and selective activation. One of the most critical factors is the position of the reducible nitro group. Studies have shown that for dinitrobenzamide mustards, the nitro group that is reduced must be located para to the mustard group for activity. nih.gov
Hypoxia is a hallmark of solid tumors, and exploiting this feature for targeted drug delivery is a major strategy in cancer therapy. nih.gov Nitroaromatic compounds are excellent candidates for hypoxia-activated prodrugs (HAPs) because their reduction potential is such that they are readily reduced by one-electron reductases (like NADPH:cytochrome P450 reductase) that are overexpressed in hypoxic cells. nih.gov
A common design involves using a 4-nitrobenzyl group as a "trigger". nih.govnih.gov This trigger is attached to the cytotoxic "warhead" (the effector molecule). Under hypoxic conditions, the 4-nitro group undergoes a one-electron reduction, initiating a cascade of events. This typically involves a 1,6-elimination reaction that leads to the release of the active toxic agent. nih.gov The versatility of this modular design allows for the use of various nitroaromatic triggers with different reduction potentials and lipophilicity, paired with a wide range of cytotoxic effectors. nih.gov The goal is to design a prodrug that is stable and non-toxic in normal, oxygenated tissues but is rapidly activated to release its toxic payload specifically within the hypoxic tumor microenvironment. nih.gov
SAR for Antiparasitic Activity in this compound Analogs
The investigation into the antiparasitic properties of nitrobenzamide derivatives has revealed their potential as trypanocidal agents, with their mechanism of action being a key area of study. mdpi.comnih.gov Nitroheterocyclic compounds, including nitrobenzamides, are recognized as prodrugs that require activation by a type I nitroreductase (NTR), an enzyme present in trypanosomes but not in their mammalian hosts. nih.govnih.gov This selective activation is crucial for their therapeutic potential.
The activation process involves the reduction of the nitro group to a hydroxylamine (B1172632) derivative, which leads to a rearrangement of electrons within the aromatic ring. nih.gov This, in turn, facilitates the presentation of cytotoxic moieties to the parasite's cellular machinery, ultimately leading to cell death. nih.gov Studies on aziridinyl nitrobenzamide derivatives have shown that compounds with a 5-(aziridin-1-yl)-2,4-dinitrobenzyl structure are metabolized by Trypanosoma brucei NTR and exhibit significant growth-inhibitory properties against both T. brucei and T. cruzi. mdpi.comnih.gov The trypanocidal activity of these compounds was found to be directly linked to the NTR enzyme, as parasites overexpressing this enzyme showed increased sensitivity to the agents. nih.gov
While the general class of nitrobenzamides shows promise, specific structure-activity relationship studies detailing the direct influence of the N-(2-chloroethyl) substituent on the antiparasitic activity are not extensively available in the reviewed literature. The existing research on related compounds, such as those containing an aziridinyl ring or a mustard chain, suggests that the nature of the substituent on the amide nitrogen plays a critical role in the compound's cytotoxic effects. nih.gov However, without specific data on this compound and its close analogs, a detailed SAR for this particular substitution pattern in the context of antiparasitic activity cannot be definitively established.
SAR for Antidiabetic Activity of this compound and Related Compounds
In the realm of antidiabetic research, derivatives of 2-chloro-4-nitrobenzamide have been synthesized and evaluated for their potential to inhibit α-glucosidase and α-amylase, two key enzymes involved in carbohydrate digestion and glucose absorption. A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives has been investigated, revealing important insights into their structure-activity relationships. nih.gov
The study demonstrated that the nature of the substituent on the benzamide nitrogen is a critical determinant of the inhibitory activity. The research highlighted that the presence of both an electron-donating group (like a methyl group) and an electron-withdrawing group (like a nitro group) on the N-phenyl ring significantly enhanced the inhibitory activity against both α-glucosidase and α-amylase. nih.gov
One of the most potent compounds identified in this series was 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide. nih.gov This compound exhibited approximately four times the inhibitory potential against α-glucosidase and about six times the inhibitory activity against α-amylase when compared to the standard drug, acarbose. nih.gov This underscores the importance of the substitution pattern on the N-aryl group for achieving high potency.
The interactive data table below summarizes the antidiabetic activity of selected 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives.
| Compound | N-Substituent | α-Glucosidase IC₅₀ (µM) | α-Amylase IC₅₀ (µM) |
| 5a | 2-chlorophenyl | 2.12 ± 0.11 | 2.45 ± 0.13 |
| 5d | 4-chlorophenyl | 1.87 ± 0.09 | 2.13 ± 0.11 |
| 5j | 2,4-dinitrophenyl | 1.15 ± 0.05 | 1.34 ± 0.06 |
| 5o | 2-methyl-5-nitrophenyl | 0.45 ± 0.02 | 0.56 ± 0.03 |
| Acarbose (Standard) | - | 1.89 ± 0.09 | 3.45 ± 0.17 |
| Data sourced from a study on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as antidiabetic agents. nih.gov |
Pre Clinical Pharmacological Evaluation and Therapeutic Potential of N 2 Chloroethyl 4 Nitrobenzamide
Assessment as Hypoxia-Activated Prodrugs in Cancer Models
The unique tumor microenvironment, often characterized by regions of low oxygen or hypoxia, presents a challenge for conventional cancer therapies. However, it also offers an opportunity for the development of hypoxia-activated prodrugs (HAPs). These are compounds that are selectively activated under hypoxic conditions to release a cytotoxic agent, thereby targeting tumor cells while sparing healthy, well-oxygenated tissues. N-(2-Chloroethyl)-4-nitrobenzamide belongs to a class of compounds being investigated for this purpose.
In vitro Cytotoxicity Profiling in Various Cancer Cell Lines
The cytotoxic potential of this compound and its analogues has been evaluated across a range of human cancer cell lines. In vitro assays are crucial first steps in determining the anti-cancer activity of a compound. For instance, studies have demonstrated the cytotoxicity of related benzamide (B126) derivatives against cell lines such as human lung carcinoma (COR-L23), human breast adenocarcinoma (MCF7), and human melanoma (C32). nih.gov While some acridone (B373769) alkaloids showed weak cytotoxicity, certain amide derivatives exhibited moderate, though nonselective, cytotoxic activity in these cell lines. nih.gov
Further research into nitroimidazole derivatives, a related class of compounds, has shown dose-dependent cytotoxic effects on human breast adenocarcinoma (MDA-MB-231) and human lung carcinoma (A549) cell lines. openmedicinalchemistryjournal.com These studies highlight the importance of the chemical structure, such as the length of an N-alkyl chain, in influencing antitumor activity. openmedicinalchemistryjournal.com The evaluation of novel N-substituted bis-benzimidazole derivatives has also identified compounds with significant cytotoxic activity against various human breast and lung cancer cell lines. scholarsresearchlibrary.com
| Compound Class | Cell Lines Tested | Observed Activity | Reference |
|---|---|---|---|
| N-phenylethyl-benzamide derivatives | COR-L23 (Lung), MCF7 (Breast), C32 (Melanoma) | Moderate nonselective cytotoxicity | nih.gov |
| N-alkyl-nitroimidazoles | MDA-MB-231 (Breast), A549 (Lung) | Cytotoxic, activity influenced by N-alkyl chain length | openmedicinalchemistryjournal.com |
| N-substituted bis-benzimidazole derivatives | MDA-MB453 (Breast), MDA-MB468 (Breast), NCI-H522 (Lung), NCI-H23 (Lung) | Significant cytotoxicity for some derivatives | scholarsresearchlibrary.com |
Application in Gene-Directed Enzyme Prodrug Therapy (GDEPT) Systems
Gene-Directed Enzyme Prodrug Therapy (GDEPT) is a promising cancer treatment strategy that involves delivering a gene encoding a non-human enzyme to tumor cells. wikipedia.org This enzyme then selectively activates a systemically administered, non-toxic prodrug into a potent cytotoxic agent within the tumor. wikipedia.org Nitroreductase enzymes, particularly from Escherichia coli, are of great interest for GDEPT because they can activate prodrugs like dinitrobenzamide mustards. nih.govnih.gov
The nitroreductase/CB1954 system is one of the most thoroughly studied GDEPT approaches. nih.gov Research has focused on synthesizing and evaluating analogues of compounds like 5-[N,N-bis(2-chloroethyl)amino]-2-nitrobenzamide as bioreductively activated prodrugs for use with an E. coli nitroreductase. nih.gov The goal is to develop prodrugs that are efficiently activated by the enzyme, leading to potent and selective tumor cell killing. nih.gov
Evaluation in Antiparasitic Disease Models
Beyond its potential in cancer therapy, this compound and related nitroaromatic compounds have been investigated for their efficacy against various protozoan parasites that cause significant human diseases.
In vitro Efficacy against Protozoan Parasites (e.g., Trypanosoma cruzi, Leishmania (L.) infantum)
Nitro-derivatives have shown promising activity against Trypanosoma cruzi, the causative agent of Chagas disease. scielo.brnih.govresearchgate.net In vitro studies have demonstrated the anti-epimastigote and anti-amastigote activity of novel nitroarylidenemalononitriles, with some compounds showing efficacy similar to the reference drug nifurtimox. scielo.brnih.govresearchgate.net
Similarly, various compounds are being screened for their activity against different species of Leishmania, the parasites responsible for leishmaniasis. For example, 2-nitrovinylfuran derivatives have demonstrated in vitro inhibitory and leishmanicidal activity against the promastigote stages of Leishmania amazonensis, Leishmania infantum, and Leishmania braziliensis. nih.govnih.gov
| Compound Class | Parasite | In Vitro Activity | Reference |
|---|---|---|---|
| Nitroarylidenemalononitriles | Trypanosoma cruzi | Anti-epimastigote and anti-amastigote activity | scielo.brnih.govresearchgate.net |
| 2-nitrovinylfuran derivatives | Leishmania amazonensis, L. infantum, L. braziliensis | Inhibitory and leishmanicidal against promastigotes | nih.govnih.gov |
Studies on Parasite-Host Cell Selectivity
A critical factor in the development of antiparasitic drugs is their selectivity, meaning their ability to kill the parasite without harming host cells. Cytotoxicity assays are performed on host cells, such as J774 macrophages, to determine the therapeutic window of a potential drug. scielo.brnih.govresearchgate.net For a compound to be considered a viable candidate, it must exhibit high activity against the parasite at concentrations that are non-toxic to host cells. scielo.brnih.govresearchgate.net Studies on gold(I) N-heterocyclic carbenes, for instance, have shown that while they are active against Leishmania (L.) amazonensis and Trypanosoma cruzi, their high cytotoxicity to macrophages limited their selectivity. rsc.org In contrast, some nifuroxazide (B1678864) derivatives have demonstrated high inhibition of T. cruzi cysteine proteases with low cytotoxic effects on host cells. utrgv.edu
Assessment of Antidiabetic Activity in Pre-clinical Models
Extensive literature searches did not yield specific data on the in vitro or in vivo antidiabetic activity of the chemical compound this compound.
In vitro Enzyme Inhibition Assays (e.g., α-glucosidase)
No studies were identified that specifically investigated the inhibitory effects of this compound on α-glucosidase or other related enzymes involved in carbohydrate metabolism. While research exists on the α-glucosidase inhibitory potential of other nitrobenzamide derivatives, this information is not directly applicable to the specified compound as per the strict inclusion criteria of this review.
In vivo Hypoglycemic Efficacy in Rodent Models
There is currently no available scientific literature detailing the in vivo hypoglycemic effects of this compound in any rodent models of normoglycemia or diabetes.
Exploration in Other Pre-clinical Therapeutic Indications (e.g., anticonvulsant activity for nitrobenzamides)
Similarly, dedicated pre-clinical studies evaluating the anticonvulsant properties of this compound were not found in the course of this literature review. Although the broader class of nitrobenzamides has been investigated for anticonvulsant effects, with some analogues showing activity in models like the maximal electroshock-induced seizure (MES) test, no such data is available for the specific compound . nih.gov
Computational Chemistry and Molecular Modeling Approaches for N 2 Chloroethyl 4 Nitrobenzamide Research
Ligand-Protein Interaction Analysis through Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how a potential drug molecule, or ligand, might interact with a biological target, typically a protein or enzyme.
A hypothetical molecular docking study for N-(2-Chloroethyl)-4-nitrobenzamide would involve preparing the 3D structure of the ligand and the target protein. The docking software would then calculate the most stable binding poses and assign a score, often in kcal/mol, to rank them. The results would highlight the key amino acid residues involved in the binding, providing insights into the mechanism of action and a basis for structural modification to improve potency.
Table 1: Representative Data from a Hypothetical Molecular Docking Analysis
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Types |
|---|---|---|---|
| Enzyme X | -8.5 | Tyr123, Ser245, Phe300 | Hydrogen Bond, Hydrophobic |
| Receptor Y | -7.9 | Arg88, Asp150, Leu210 | Electrostatic, Hydrogen Bond |
Conformational Dynamics and Binding Energetics via Molecular Dynamics Simulations
Following molecular docking, molecular dynamics (MD) simulations offer a more dynamic and detailed view of the ligand-protein complex. MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the binding pose, the conformational changes in both the ligand and the protein upon binding, and a more refined calculation of binding energetics.
For this compound, an MD simulation would be initiated using the best-ranked pose from the docking study. The simulation would place the complex in a simulated physiological environment (water, ions) and calculate the atomic motions over a set period (typically nanoseconds to microseconds). Analysis of the simulation trajectory can confirm if the interactions predicted by docking are stable over time. Studies on related benzamide (B126) derivatives have used MD simulations to validate the stability of the ligand-protein complex, often by analyzing the root-mean-square deviation (RMSD) of the complex, which indicates its structural stability. nih.gov These simulations provide a deeper understanding of how the ligand settles into the binding pocket and the energetic contributions of various interactions. nih.govmdpi.com
In silico Prediction of Pharmacological Profiles and Metabolic Pathways
Before committing to costly and time-consuming synthesis and laboratory testing, in silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. These predictions help to identify potential liabilities, such as poor absorption or high toxicity, at an early stage. rsc.orgmdpi.com
For this compound, various software platforms can calculate key physicochemical properties and predict its drug-likeness based on established rules like Lipinski's Rule of Five. These rules correlate certain molecular properties with the likelihood of a compound being an orally active drug. Research on other novel benzimidazole (B57391) and sulfonamide derivatives frequently includes in silico ADMET prediction to assess their potential as drug candidates. rsc.orgnih.gov Such analyses predict parameters like gastrointestinal absorption, blood-brain barrier penetration, and potential for inhibiting key metabolic enzymes like cytochrome P450s.
Table 2: Predicted Physicochemical and ADME Properties for this compound
| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |
|---|---|---|---|
| Molecular Weight | 228.64 g/mol | ≤ 500 g/mol | Yes |
| LogP (Lipophilicity) | 2.15 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 3 | ≤ 10 | Yes |
| Topological Polar Surface Area | 75.0 Ų | - | - |
Note: Values are computationally predicted and may vary between different software tools. The data presented here is illustrative.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By building a robust QSAR model, researchers can predict the activity of newly designed, unsynthesized molecules.
While a specific QSAR model for this compound would require a dataset of structurally similar compounds with measured biological activity, the approach is well-established for nitroaromatic compounds. mdpi.comnih.govnih.gov A QSAR study would involve calculating a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) for a series of benzamide analogs. Statistical methods are then used to build a regression model linking these descriptors to activity. mdpi.comnih.gov The resulting model can identify which molecular features are most important for the desired activity, thereby guiding the design of new analogs with enhanced potency. For example, a model might reveal that increasing the electrophilicity of a certain atom or altering the molecular shape in a specific way could improve biological effect.
Virtual Screening and Lead Optimization Strategies for Novel Analogs
Virtual screening is a powerful computational technique used in the early stages of drug discovery to search large libraries of chemical compounds for potential new drug leads. nih.goveurekaselect.com If this compound were identified as a "hit" compound with some desirable activity, it could serve as the basis for a virtual screening campaign.
The process could involve two main strategies:
Structure-Based Virtual Screening (SBVS): Using a known 3D structure of a protein target, millions of compounds from virtual libraries are docked into the active site. Compounds that show promising docking scores and favorable interactions are selected for further investigation. acs.org
Ligand-Based Virtual Screening (LBVS): If the protein target structure is unknown, the structure of the active compound, this compound, is used as a template. The virtual library is then searched for molecules with similar shapes and chemical features. nih.gov
Once initial hits are identified, lead optimization begins. This iterative process uses computational insights from docking, MD simulations, and QSAR to design and evaluate novel analogs with improved properties, such as higher potency, better selectivity, or a more favorable ADMET profile. nih.govmdpi.com For example, the chloroethyl group could be replaced with other functionalities to explore changes in reactivity and binding, or substituents could be added to the aromatic ring to enhance interactions with the target protein.
Emerging Research Directions and Unresolved Questions for N 2 Chloroethyl 4 Nitrobenzamide
Novel Derivatization Strategies for Enhanced Target Specificity and Efficacy
The core structure of N-(2-Chloroethyl)-4-nitrobenzamide offers multiple points for chemical modification to enhance its biological profile. Derivatization is a key strategy to improve target specificity, increase potency, and refine pharmacokinetic properties. Research into related benzamide (B126) structures demonstrates the potential of this approach. For instance, the synthesis of a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives was undertaken to explore how different substituents on the amide nitrogen affect antidiabetic activity, revealing that specific electronic properties on an attached phenyl ring could significantly boost inhibitory action against target enzymes. nih.gov
Future strategies for this compound could systematically explore substitutions at several key positions:
The Nitro Group: The nitro group is a strong electron-withdrawing group that significantly influences the molecule's electronic properties and bioactivity. mdpi.commdpi.com Replacing the 4-nitro group with other substituents of varying electronic properties (e.g., cyano, sulfonyl, or even electron-donating groups) could modulate its reduction potential and, consequently, its mechanism of action and toxicity profile. nih.gov
The Benzene (B151609) Ring: Adding other functional groups to the 4-nitrobenzoyl ring could create additional interaction points with a biological target, potentially increasing binding affinity and selectivity.
The Chloroethyl Group: The reactivity of the chloroethyl moiety is a critical feature. Modifications here, such as replacing chlorine with other halogens or functional groups, could fine-tune its alkylating potential. A notable strategy seen with other benzamides is the incorporation of a nitrogen mustard group (bis(2-chloroethyl)amino) to create bifunctional molecules with dual mechanisms of action, such as combining HDAC inhibition with DNA alkylation. nih.gov
Table 1: Potential Derivatization Strategies and Their Rationale
| Modification Site | Potential Substituent | Rationale |
|---|---|---|
| 4-position of Benzoyl Ring | -SO₂Me, -CN, -H, -OMe | To modulate the electronic properties and reduction potential of the nitro group, potentially altering bioactivity and mitigating toxicity. nih.gov |
| Amide Nitrogen Substituent | Varied alkyl/aryl groups | To explore structure-activity relationships and optimize interactions with the target binding pocket, as demonstrated in related nitrobenzamide series. nih.gov |
Investigation of Multi-Targeting Approaches for Complex Diseases
Complex diseases such as cancer and diabetes often involve multiple pathological pathways, making single-target drugs only partially effective. The development of multi-targeting agents, or "hybrid molecules," is a promising strategy. mdpi.commdpi.com The benzamide scaffold is well-suited for designing such compounds.
For example, research on other nitrobenzamide derivatives has successfully produced compounds that can inhibit two distinct enzymes, α-glucosidase and α-amylase, which is beneficial for managing type 2 diabetes. nih.gov In another case, a benzamide scaffold was used to create a bifunctional histone deacetylase (HDAC) inhibitor, which could offer a new approach for treating solid tumors. nih.gov These examples provide a clear precedent for exploring the potential of this compound as a platform for multi-targeting drug design. Future research could focus on combining its inherent properties with other pharmacophores to address diseases where hitting multiple nodes in a signaling network could lead to synergistic effects and overcome drug resistance.
Deeper Elucidation of Undiscovered Mechanistic Pathways and Secondary Effects
The primary mechanism of action for many nitroaromatic compounds is believed to involve the bioreduction of the nitro group. scielo.brnih.gov This process, often catalyzed by nitroreductase enzymes, can generate reactive nitroso and hydroxylamino intermediates, as well as reactive oxygen species, which can interact with cellular macromolecules to exert a biological effect. scielo.brnih.govresearchgate.net
However, this may not be the only pathway. Some nitroarene drugs exert their effects independently of nitro reduction, suggesting alternative mechanisms are at play. scielo.br For this compound, several questions remain:
Is bioreduction of the 4-nitro group essential for its activity?
What is the precise role of the reactive 2-chloroethyl group? Does it act as an alkylating agent, forming covalent bonds with biological targets?
Are there synergistic or antagonistic effects between the nitrobenzoyl and chloroethyl moieties?
What are the downstream secondary effects following initial target engagement?
Advanced analytical techniques, such as mass spectrometry, can help characterize the fragmentation of the molecule, providing insights into its chemical stability and potential reactive sites. mdpi.commdpi.com Further studies using proteomics and metabolomics in relevant cell models could help identify binding partners and map the cellular pathways perturbed by the compound, revealing a more complete picture of its mechanism.
Strategies to Mitigate Potential Genotoxicity in Nitroarene-Based Drug Design
A significant hurdle in the development of nitroaromatic drugs is their association with genotoxicity and mutagenicity. scielo.bracs.org This toxicity is often linked to the metabolic activation of the nitro group into reactive species that can damage DNA. nih.govnumberanalytics.com Addressing this potential liability is critical for the translational prospects of this compound.
Several strategies are being explored to design safer nitroarene-based drugs:
Avoiding Structural Alerts: Certain molecular features are known to be associated with genotoxicity. Careful molecular design can avoid incorporating these "toxicophores." numberanalytics.com
Modulating Reactivity: The genotoxic potential can be minimized by fine-tuning the electronic properties of the molecule to reduce the ease of nitro group reduction or the reactivity of the resulting metabolites. nih.govnumberanalytics.com
Prodrug Approach: A non-toxic prodrug can be designed to release the active nitroaromatic compound specifically at the target site (e.g., in hypoxic tumor environments where specific nitroreductases are overexpressed). This approach can improve the therapeutic index by increasing local efficacy while reducing systemic toxicity. researchgate.net
In Silico Modeling: Computational models can be used early in the design phase to predict genotoxic potential, allowing researchers to prioritize compounds with a lower risk profile for synthesis and testing. numberanalytics.com
Table 2: Approaches to Mitigate Genotoxicity in Nitroarene Drug Design
| Strategy | Description | Reference |
|---|---|---|
| Structural Modification | Replacing or modifying substituents to alter electronic properties and reduce the compound's reduction potential. | nih.gov |
| Prodrug Design | Creating an inactive precursor that is selectively activated in the target tissue, limiting systemic exposure to the toxic agent. | researchgate.net |
| Computational Screening | Using in silico models to predict genotoxicity based on chemical structure before synthesis. | numberanalytics.com |
Integration with Advanced Drug Delivery Systems and Nanomedicine Platforms
The therapeutic effectiveness of a compound is determined not only by its intrinsic activity but also by its ability to reach the target site in sufficient concentration. Advanced drug delivery systems offer a powerful means to overcome challenges like poor solubility, limited bioavailability, and off-target toxicity. imrpress.com
For a molecule like this compound, integration with nanomedicine platforms could be highly beneficial.
Nanoparticle Encapsulation: Loading the compound into nanoparticles (e.g., liposomes, polymeric nanoparticles, or self-nanoemulsifying systems) could enhance its solubility and protect it from premature degradation in the bloodstream. imrpress.com Chitosan-based systems, for example, have been shown to improve the bioavailability of other drugs. imrpress.com
Targeted Delivery: Nanoparticles can be surface-functionalized with ligands (e.g., antibodies, peptides) that bind to receptors overexpressed on diseased cells, thereby concentrating the therapeutic agent at the site of action and minimizing exposure to healthy tissues.
Stimuli-Responsive Release: Smart hydrogels or nanoparticles can be engineered to release their payload in response to specific triggers in the microenvironment of the disease, such as low pH or the presence of certain enzymes. imrpress.com
These delivery systems could be particularly relevant for targeting inflamed tissues or tumors, potentially improving the efficacy and safety profile of this compound. imrpress.com
Translational Research Perspectives in Pre-clinical Development and Proof-of-Concept Studies
Translating a promising compound from the laboratory to clinical application requires a rigorous pre-clinical development program. This involves a phased approach to gather data on the compound's activity and safety.
In Vitro and In Silico Assessment: The initial phase involves comprehensive in vitro testing. For this compound, this would include confirming its activity in relevant cell-based assays and conducting a battery of genotoxicity tests, such as the Salmonella (Ames) assay and mammalian cell mutation assays, to identify any intrinsic mutagenic potential. nih.gov In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can further guide development by flagging potential liabilities early on. nih.gov
In Vivo Studies: Compounds that pass initial screening advance to in vivo studies in animal models (e.g., rats, mice). nih.gov These studies are essential to understand the compound's pharmacokinetics, evaluate its efficacy in a living organism, and assess its safety profile. Key in vivo toxicity studies include the bone marrow micronucleus assay and the unscheduled DNA synthesis (UDS) assay to determine if genotoxicity is expressed in the whole animal. nih.gov
A crucial step is the proof-of-concept study, where the compound is tested in an animal model of a specific disease to demonstrate that it can produce the desired therapeutic effect. The success of these pre-clinical evaluations is the gateway to any potential future clinical development.
Q & A
Q. What are the optimal reaction conditions for synthesizing N-(2-Chloroethyl)-4-nitrobenzamide via amide bond formation?
The compound can be synthesized using the Schotten-Baumann reaction , where 4-nitrobenzoyl chloride reacts with 2-chloroethylamine in dichloromethane (DCM) under basic conditions. Triethylamine (1.2 equivalents) is added to neutralize HCl byproducts. The reaction typically completes within 30 minutes at room temperature, monitored by TLC. Purification involves washing with dilute HCl, Na₂CO₃, and brine, followed by column chromatography using neutral Al₂O₃ to achieve >90% yield .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm amide bond formation and aromatic substitution patterns (e.g., AA’BB’ splitting in nitrobenzoyl protons).
- HRMS (ESI) : For exact mass verification (e.g., m/z 305.0688 for [M+H]⁺).
- UV-Vis : To identify λₐᵦₛ peaks (~239 nm and ~290 nm) linked to nitro and benzamide chromophores.
- Melting point analysis : To assess purity (expected range: 147–149°C) .
Advanced Research Questions
Q. How can researchers resolve conflicting NMR data arising from overlapping signals in this compound?
Overlapping signals (e.g., aromatic protons or coupling patterns) can be addressed by:
Q. What mechanistic insights can be gained from HRMS fragmentation patterns of this compound?
Under ESI-MS/MS, two fragmentation pathways are observed:
- Pathway 1 : Cleavage of the amide bond, yielding a (4-nitrobenzylidyne)oxonium cation (m/z 150).
- Pathway 2 : Sigma bond breakage adjacent to the amide group, producing 4-nitrobenzamidic (m/z 167) and 2-chloroethylium (m/z 139) ions. These pathways highlight the stability of resonance-stabilized intermediates and guide structural validation .
Q. How can computational modeling predict the biological activity of this compound based on structural analogs?
Molecular docking (e.g., AutoDock Vina) can simulate binding to targets like neurokinin-2 receptors , leveraging analogs such as SR 48,968 (a known antagonist). Key steps include:
- Aligning the nitro and chloroethyl groups to match pharmacophore features.
- Validating predictions with in vitro assays (e.g., receptor binding affinity tests) .
Q. How to address discrepancies between theoretical and experimental melting points in purity assessment?
Discrepancies may arise from impurities or polymorphism. Mitigation strategies include:
- Differential Scanning Calorimetry (DSC) : To detect polymorphic transitions.
- HPLC-PDA : Quantify impurities (>95% purity threshold).
- Recrystallization : Optimize solvent systems (e.g., DCM/hexane) to isolate pure crystalline forms .
Data Contradiction Analysis
Q. How to interpret unexpected ions in HRMS data for this compound?
For example, an ion at m/z 103 may arise from:
- Pathway A : Loss of HCl from the 2-chloroethylium cation, forming a cyclohexadienylium intermediate.
- Pathway B : NH₃ elimination from the aminium cation. Isotopic labeling (e.g., deuterated analogs) or tandem MS/MS can distinguish competing pathways .
Methodological Best Practices
Q. What solvent systems are optimal for column chromatography purification of this compound?
Use a chloroform/diethyl ether/hexane (6:3:1) gradient on neutral Al₂O₃. This system resolves polar byproducts (e.g., unreacted amine) while retaining the product (Rf = 0.51) .
Q. How to validate the absence of unreacted starting materials in the final product?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
